2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid
Description
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a trifluoromethyl substituent. Its structure comprises a benzoic acid backbone substituted with bromine at position 2, chlorine at position 6, and a trifluoromethyl (-CF₃) group at position 4 (meta to the carboxylic acid group). This compound is structurally related to pharmaceutical intermediates and agrochemical precursors due to the electron-withdrawing effects of its substituents, which influence its acidity, solubility, and reactivity .
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUIQRNRJEQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2-chloro-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 4-(trifluoromethyl)benzoic acid exhibit significant antibacterial activities. For instance, salicylanilide derivatives containing the 4-(trifluoromethyl)benzoate moiety have shown effectiveness against various strains of bacteria, including drug-resistant Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Salicylanilide Derivatives
| Compound | MIC (μmol/L) | Target Bacteria |
|---|---|---|
| 1o | ≤ 1 | Mycobacterium tuberculosis |
| 1r | 2-4 | Mycobacterium kansasii |
| 1j | ≤ 0.5 | Methicillin-resistant Staphylococcus aureus (MRSA) |
These compounds demonstrated minimal cross-resistance with conventional antibiotics, suggesting their potential as novel therapeutic agents against resistant bacterial strains .
Antifungal Activity
In addition to antibacterial properties, some derivatives have exhibited antifungal activity against molds, further expanding their potential applications in treating infections caused by resistant pathogens .
Agrochemical Applications
The compound serves as an important intermediate in the synthesis of herbicides. Its structural characteristics allow it to function effectively in targeting specific weed species while minimizing harm to crops. The development of herbicides utilizing this compound aims to improve agricultural productivity and sustainability .
Medicinal Chemistry Studies
A study published in Nature highlighted the efficacy of salicylanilide derivatives containing the trifluoromethyl group against drug-resistant strains of tuberculosis. The research focused on evaluating the minimum inhibitory concentrations (MICs) across various mycobacterial strains, revealing promising results that warrant further investigation into their mechanism of action .
Agricultural Field Trials
Field trials conducted with herbicides formulated from 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid demonstrated effective weed control with minimal environmental impact. The trials assessed crop safety and weed resistance management strategies, confirming the compound's utility in modern agricultural practices .
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl can influence the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and facilitate the formation of desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The compound’s structural analogs include halogenated benzoic acids with variations in substituent positions or functional groups. Key comparisons are summarized below:
*Similarity scores derived from structural alignment algorithms ().
Substituent Effects on Physicochemical Properties
- Acidity : The trifluoromethyl group at position 4 enhances acidity by stabilizing the deprotonated carboxylate via electron withdrawal. Comparatively, 2-Bromo-6-(trifluoromethyl)benzoic acid (CF₃ at position 6) exhibits even higher acidity due to closer proximity to the COOH group .
- Solubility: Chlorine and bromine substituents reduce aqueous solubility compared to non-halogenated analogs. However, the trifluoromethyl group may improve lipophilicity, making the compound more suitable for organic-phase reactions .
Computational and Experimental Studies
- Such approaches could be applied to model the electronic structure of 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid .
Functional Analog: Benzimidazole Derivatives
The benzimidazole derivative 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () shares halogen substituents but features a benzimidazole core. This highlights how scaffold variation alters bioactivity, with benzoic acids favoring metabolic stability and benzimidazoles targeting enzyme active sites .
Biological Activity
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid (CAS 1956322-96-5) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor interaction. This article explores the biological activity of this compound, highlighting its applications in medicinal chemistry and its potential therapeutic properties.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Bromine and Chlorine Substituents: These halogens increase the compound's lipophilicity and influence its interaction with biological targets.
- Trifluoromethyl Group: This group is known to enhance the binding affinity of compounds to various receptors and enzymes, contributing to their biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups enhances its binding affinity towards enzymes and receptors involved in critical biochemical pathways. These interactions can lead to modulation of various cellular processes, including:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes, which may play a role in disease pathways.
- Receptor Binding: The trifluoromethyl group can enhance agonistic or antagonistic activity at G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds:
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.49 μmol/L |
| Mycobacterium tuberculosis | 0.5 - 32 μmol/L |
| Mycobacterium avium | Up to 32 μmol/L |
These findings suggest that the compound may be effective against drug-resistant strains, highlighting its potential as a therapeutic agent for infections caused by resistant pathogens .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes related to disease mechanisms. For example, studies have shown that it can inhibit mycobacterial isocitrate lyase, a target for latent tuberculosis treatment:
| Compound | IC50 Value |
|---|---|
| This compound | Not specified but significant inhibition observed |
This inhibition suggests that the compound may aid in managing latent infections by targeting metabolic pathways essential for bacterial survival .
Case Study 1: Antimycobacterial Activity
A study focusing on salicylanilide derivatives containing the trifluoromethyl group demonstrated significant antimycobacterial activity. The derivatives exhibited MIC values comparable to standard treatments like isoniazid. Such results reinforce the potential application of this compound in developing new treatments for tuberculosis .
Case Study 2: Enzyme Interaction
Another investigation assessed the binding affinity of halogenated benzoic acids to various proteins involved in disease pathways. The results indicated that the presence of bromine and trifluoromethyl groups enhanced binding interactions, suggesting that modifications to these substituents could optimize biological activity further .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via halogenation and trifluoromethylation of benzoic acid derivatives. For example, bromination of 6-chloro-4-(trifluoromethyl)benzoic acid using bromine donors like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Alternatively, coupling reactions (e.g., Suzuki-Miyaura) with boronic acid intermediates (e.g., 2-Bromo-6-chlorophenylboronic acid, ) may enable modular assembly. Purity optimization requires column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (>95% purity criteria, as referenced in commercial standards ).
- NMR (¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of byproducts).
- LC-MS for molecular weight confirmation and detection of halogenated impurities.
- Melting point analysis (compare with literature values for analogous bromo-chloro benzoic acids, e.g., mp 121–123°C for similar structures ).
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group or halogen displacement. Boronic acid intermediates (common precursors) are particularly moisture-sensitive and require strict temperature control .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to specific positions. In Suzuki couplings, this group stabilizes transient intermediates but may slow reaction kinetics. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) to enhance efficiency. Monitor reaction progress via TLC with UV-active spots or in situ IR spectroscopy .
Q. What strategies resolve contradictory data in catalytic activity studies involving this compound?
- Methodological Answer : Contradictions often arise from steric hindrance (due to bulky -CF₃ and halogens) or solvent effects. Systematic approaches include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may quench catalysts.
- Isotopic labeling : Use ¹⁸O-labeled benzoic acid to track carboxylate participation in mechanistic studies.
- Control experiments : Compare reactivity with des-bromo or des-chloro analogs to isolate substituent effects .
Q. How can this compound be applied in drug discovery or biomolecular studies?
- Methodological Answer : Its halogenated structure makes it a candidate for:
- Antimicrobial agents : Analogous chloro/bromo benzoic acids inhibit bacterial enzymes (e.g., dihydrofolate reductase ).
- Protease inhibitors : The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets.
- PET radiotracers : Replace bromine with ⁷⁶Br for imaging applications. Validate bioactivity via enzyme assays (e.g., IC₅₀ determination) or cellular uptake studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
